molecular formula C14H10FN3O5S B5454712 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole

1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole

Cat. No.: B5454712
M. Wt: 351.31 g/mol
InChI Key: AVVWJUVAMDEVDT-UHFFFAOYSA-N
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Description

The compound “1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a sulfonyl group that is further substituted with a 4-fluoro-2-methoxyphenyl group . The benzimidazole core also carries a nitro group at the 5-position.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the sulfonyl group, the 4-fluoro-2-methoxyphenyl group, and the nitro group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents and conditions used. The benzimidazole ring, the sulfonyl group, and the nitro group are all reactive and could participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzimidazole ring, the sulfonyl group, and the nitro group could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzimidazole derivatives have biological activity and are used as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions involving this compound could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)sulfonyl-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O5S/c1-23-13-6-9(15)2-5-14(13)24(21,22)17-8-16-11-7-10(18(19)20)3-4-12(11)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWJUVAMDEVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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